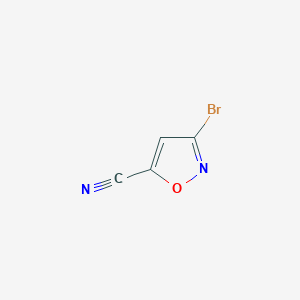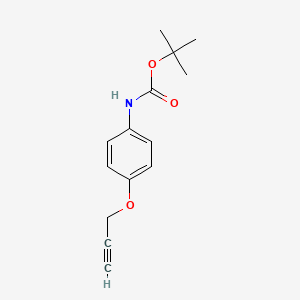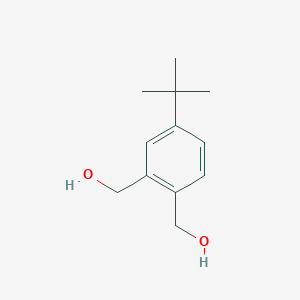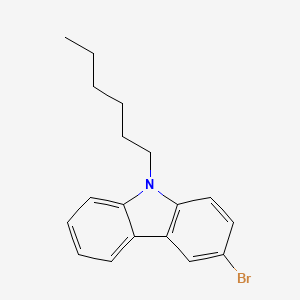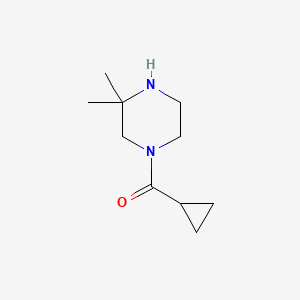
1-Cyclopropanecarbonyl-3,3-dimethylpiperazine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1-Cyclopropanecarbonyl-3,3-dimethylpiperazine contains a total of 32 bonds. These include 14 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, 1 six-membered ring, and 1 tertiary amide (aliphatic) .Physical And Chemical Properties Analysis
1-Cyclopropanecarbonyl-3,3-dimethylpiperazine has a molecular weight of 182.26 g/mol. It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Molecular Structure and Synthesis
- The synthesis and crystal structures of β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid, closely related to 1-Cyclopropanecarbonyl-3,3-dimethylpiperazine, have been explored. These studies reveal the formation of eight-membered hydrogen-bonded rings, indicating a unique secondary-structural motif distinct from α-peptides and proteins, suggesting potential applications in the design of novel peptide structures (Abele, Seiler, & Seebach, 1999).
Pharmacology and Bioactivity
- Research has indicated the use of 1-acyl-4-benzyl-2,5-dimethylpiperazine derivatives as CCR1 antagonists, which play a role in treating inflammatory diseases. These compounds exhibit good receptor affinity and pharmacokinetic properties, hinting at potential therapeutic applications (Norman, 2006).
Material Science
- The suitability of 1,4-dimethylpiperazine as a catalyst in polyether foam production has been evaluated, showcasing its effectiveness as a delayed-action catalyst. This suggests its potential utility in manufacturing processes requiring controlled gelling and curing times (Samarappuli & Liyanage, 2018).
Chemical Synthesis and Optimization
- The development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units for synthesizing conformationally restricted analogues of biologically active compounds demonstrates the utility of cyclopropane structures in enhancing activity and studying bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
- Innovative routes for synthesizing cyclopropane derivatives have been explored, utilizing Pd-catalyzed sequential C-H activation and radical cyclization, highlighting the evolving methodologies in creating cyclopropane-based compounds with potential applications in various fields (Giri, Wasa, Breazzano, & Yu, 2006).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
cyclopropyl-(3,3-dimethylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-10(2)7-12(6-5-11-10)9(13)8-3-4-8/h8,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLLUTUMZCKQQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C(=O)C2CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropanecarbonyl-3,3-dimethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]](/img/structure/B1375850.png)
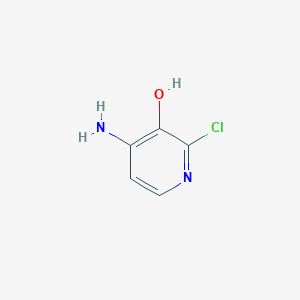
![Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate](/img/structure/B1375853.png)
